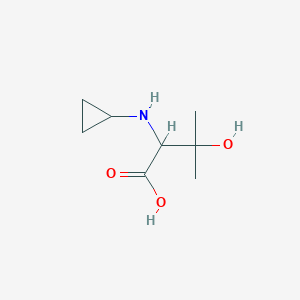
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is an organic compound characterized by the presence of a cyclopropylamino group, a hydroxy group, and a methyl group attached to a butyric acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid typically involves the reaction of cyclopropylamine with a suitable precursor, such as a 3-hydroxy-3-methylbutyric acid derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products:
Oxidation: Formation of 2-(Cyclopropylamino)-3-oxo-3-methylbutyric Acid.
Reduction: Formation of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a role in binding to active sites, while the hydroxy and methyl groups can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylglycine: Shares the cyclopropyl group but differs in the rest of the structure.
3-Hydroxy-3-methylbutyric Acid: Lacks the cyclopropylamino group.
Cyclopropylalanine: Another amino acid derivative with a cyclopropyl group.
Uniqueness: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropylamino group, in particular, sets it apart from other similar compounds and contributes to its specific reactivity and interactions in various contexts.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)6(7(10)11)9-5-3-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZTEAOFJRSVFFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)O)NC1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


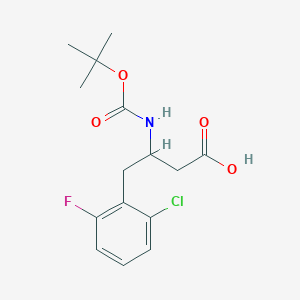

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)](/img/no-structure.png)
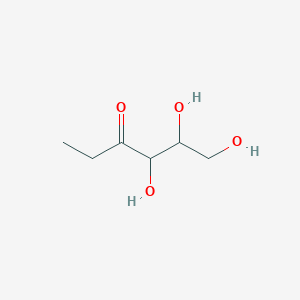
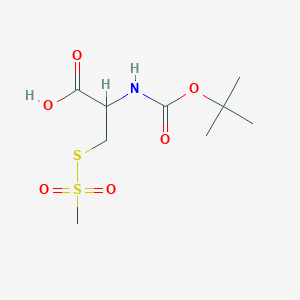

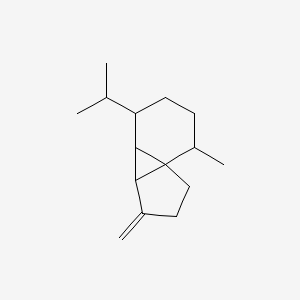
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
